MI-192

Description

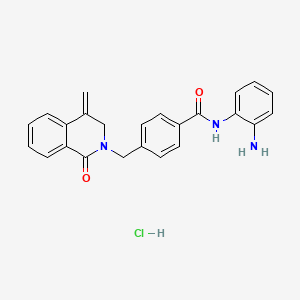

The exact mass of the compound N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2.ClH/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25;/h2-13H,1,14-15,25H2,(H,26,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADSDTWWMTESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MI-192

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a novel, potent, and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3), belonging to the benzamide class of compounds.[1][2] By selectively targeting these Class I HDAC enzymes, this compound modulates the epigenome, leading to the induction of gene expression programs that can drive cellular differentiation and apoptosis.[2] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for various diseases, including leukemia, rheumatoid arthritis, and neurological disorders.[1][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective HDAC2/3 Inhibition

The primary mechanism of action of this compound is its selective inhibition of HDAC2 and HDAC3 enzymes.[1][2][3][6][7][8] Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

This compound, as a benzamide-based HDAC inhibitor, is thought to interact with the zinc-containing active site of HDAC2 and HDAC3, preventing them from deacetylating their histone substrates. The consequence of this inhibition is an accumulation of acetylated histones, a state known as histone hyperacetylation. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the initiation of gene transcription for genes that are normally silenced. The selective nature of this compound for HDAC2 and HDAC3 is a key feature, as it may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors.[3]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cellular outcomes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity | Reference(s) |

| HDAC2 | 30 | >250-fold over other HDAC isoforms | [1][6][7][8] |

| HDAC3 | 16 | >250-fold over other HDAC isoforms | [1][6][7][8] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration/Time | Quantitative Measurement | Reference(s) |

| U937, HL60, Kasumi-1 | Acute Myeloid Leukemia | Induction of differentiation and apoptosis | 0.15 - 1 µM; 72 h | - | [1][2] |

| DAOY | Medulloblastoma | Inhibition of cell expansion and proliferation | 48 and 72 h | 50% inhibition at 0.83 ± 0.18 µM | [9] |

| SHS-Y5Y | Medulloblastoma | Inhibition of cell expansion and proliferation | 48 and 72 h | 50% inhibition at 0.58 ± 0.09 µM | [9] |

Table 3: In Vivo Activity of this compound

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference(s) |

| Mouse | Photothrombotic Stroke | 40 mg/kg (i.p.) once daily for 3 days | Reduced brain infarction volume, improved forelimb function, decreased apoptosis | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro HDAC Activity Assay

This protocol is a representative method for determining the inhibitory activity of this compound against purified HDAC enzymes.

-

Principle: A fluorogenic HDAC substrate is incubated with the purified HDAC enzyme in the presence and absence of this compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Materials:

-

Purified recombinant HDAC2 and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

This compound at various concentrations

-

Developer solution (containing a protease like trypsin)

-

Stop solution

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well black microplate, add the purified HDAC enzyme to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the deacetylation reaction by adding the developer solution to each well.

-

Incubate at 37°C for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in leukemia cell lines treated with this compound.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

-

Materials:

-

Leukemia cell lines (e.g., HL60, Kasumi-1)

-

This compound

-

Cell culture medium and supplements

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed the leukemia cells in culture plates at an appropriate density.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 72 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Western Blot Analysis of Histone Acetylation

This protocol is for detecting changes in global histone acetylation in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).

-

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetyl-H3, acetyl-H4, and a loading control (e.g., total H3 or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative change in histone acetylation.

-

Experimental Workflow Diagrams

Caption: Experimental workflow for apoptosis assay using flow cytometry.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly selective inhibitor of HDAC2 and HDAC3 that exerts its biological effects through the epigenetic mechanism of histone hyperacetylation. This leads to the transcriptional activation of genes involved in critical cellular processes such as apoptosis and differentiation. The potent and selective nature of this compound, supported by the quantitative data and experimental evidence outlined in this guide, underscores its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for a range of diseases. Further investigation into the downstream targets and broader signaling consequences of selective HDAC2/3 inhibition will continue to elucidate the full therapeutic utility of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. scispace.com [scispace.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. bosterbio.com [bosterbio.com]

- 9. 4.3. NCI-60 Cell Line Screening [bio-protocol.org]

MI-192: A Deep Dive into its HDAC2/3 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone deacetylase (HDAC) inhibitor, MI-192, with a focus on its selectivity profile for HDAC2 and HDAC3. This document outlines the quantitative data supporting its selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates.

Core Data: this compound Selectivity Profile

This compound is a potent and selective inhibitor of HDAC2 and HDAC3. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| HDAC2 | 30 | >250-fold | [Boissinot et al., 2012] |

| HDAC3 | 16 | >250-fold | [Boissinot et al., 2012] |

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HDAC2 and HDAC3. These enzymes are critical regulators of gene expression, removing acetyl groups from histone and non-histone proteins. By inhibiting their activity, this compound leads to hyperacetylation of target proteins, altering gene transcription and activating downstream signaling pathways that can induce apoptosis in cancer cells and modulate inflammatory responses.

Key Signaling Pathways Modulated by this compound

The selective inhibition of HDAC2 and HDAC3 by this compound impacts multiple signaling pathways, two of the most prominent being the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway in Leukemia

In leukemia, the inhibition of HDAC2 and HDAC3 by this compound has been shown to induce apoptosis. This is, in part, mediated through the regulation of the Bcl-2 family of proteins, which are key arbiters of the intrinsic apoptotic pathway.

In-depth Technical Guide to MI-192: A Selective HDAC2/3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and HDAC3. As a member of the benzamide class of HDAC inhibitors, it has demonstrated significant potential in preclinical studies for the treatment of certain cancers, particularly leukemia, and inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, and elucidates its mechanism of action through key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound, with the chemical name N-(2-Aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]benzamide, is a synthetic organic compound. Its structure features a benzamide core, which is crucial for its HDAC inhibitory activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(2-Aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]benzamide |

| CAS Number | 1415340-63-4 |

| Molecular Formula | C24H21N3O2 |

| Molecular Weight | 383.44 g/mol |

| SMILES | C=C1CN(CC2=CC=C(C(NC3=C(N)C=CC=C3)=O)C=C2)C(C4=CC=CC=C41)=O |

| InChI Key | GTLTXEIKQVWSRF-UHFFFAOYSA-N |

| PubChem CID | 56965342 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: 5 mg/mL, DMF: 1 mg/mL |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of HDAC2 and HDAC3, which are class I histone deacetylases. This selectivity is a key feature, as it may reduce the off-target effects associated with broader-spectrum HDAC inhibitors.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC2 | 30 |

| HDAC3 | 16 |

This compound exhibits over 250-fold selectivity for HDAC2/3 compared to other HDAC isoforms.

In Leukemia: Induction of Apoptosis

In various leukemia cell lines, this compound has been shown to induce differentiation and promote apoptosis. The underlying mechanism involves the inhibition of HDAC2 and HDAC3, leading to the hyperacetylation of histones and other proteins. This, in turn, alters gene expression, favoring the transcription of pro-apoptotic genes and the repression of anti-apoptotic genes.

The intrinsic apoptosis pathway is a key target of this compound in leukemia. By inhibiting HDACs, this compound can modulate the expression of Bcl-2 family proteins, which are critical regulators of this pathway. This leads to a shift in the balance towards pro-apoptotic members, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

In Rheumatoid Arthritis: Attenuation of IL-6 Production

In the context of rheumatoid arthritis, this compound has been observed to attenuate the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs). The production of IL-6 in rheumatoid arthritis is largely driven by the activation of the NF-κB signaling pathway. HDAC3, in particular, has been shown to be a critical co-factor for the transcriptional activity of NF-κB.

By inhibiting HDAC3, this compound can prevent the deacetylation of NF-κB subunits (such as p65/RelA), thereby reducing their transcriptional activity. This leads to a decrease in the expression of NF-κB target genes, including IL-6.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, based on its chemical structure, a plausible synthetic route can be proposed, typical for the synthesis of benzamide derivatives. This would likely involve the coupling of a carboxylic acid derivative with an amine.

Note: The specific reagents, reaction conditions (temperature, time, solvent), and purification methods would require experimental optimization and are not detailed in available public literature.

HDAC Inhibition Assay

The inhibitory activity of this compound against HDAC2 and HDAC3 can be determined using a commercially available fluorometric HDAC assay kit.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human HDAC2 and HDAC3 enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared according to the manufacturer's instructions.

-

Compound Dilution: A stock solution of this compound in DMSO is serially diluted to obtain a range of concentrations.

-

Assay Reaction:

-

In a 96-well microplate, add the HDAC enzyme, the assay buffer, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent AMC group.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay in Leukemia Cells (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., HL-60, U937) in appropriate media.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative/PI-negative cells are live cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

IL-6 Production Assay in PBMCs (ELISA)

This assay measures the amount of IL-6 secreted by PBMCs in response to inflammatory stimuli and the effect of this compound.

Protocol Outline:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in appropriate media.

-

-

Cell Treatment:

-

Pre-treat the PBMCs with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce IL-6 production.

-

Incubate the cells for a further period (e.g., 24 hours).

-

-

Supernatant Collection: Collect the cell culture supernatant by centrifugation.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercial human IL-6 ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for human IL-6.

-

Add the collected supernatants and a standard curve of recombinant human IL-6 to the wells.

-

Incubate and wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate and wash the plate.

-

Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-6 in the supernatants by comparing their absorbance to the standard curve. Determine the inhibitory effect of this compound on IL-6 production.

Conclusion

This compound is a promising selective HDAC2/3 inhibitor with well-defined in vitro activities against leukemia and inflammatory models. Its high selectivity may offer a superior safety profile compared to pan-HDAC inhibitors. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery who are interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into its in vivo efficacy, pharmacokinetics, and safety is warranted to advance its clinical development.

An In-depth Technical Guide to the Discovery and Biological Synthesis of microRNA-192

Note: The query "MI-192" is likely a reference to microRNA-192 (miR-192), a small non-coding RNA molecule that plays a significant role in various biological processes and diseases. This guide focuses on miR-192.

MicroRNA-192 (miR-192) is a well-studied member of the miRNA family that has garnered significant attention for its multifaceted role in human health and disease. It is known to be highly expressed in the kidney, liver, and intestine.[1] Dysregulation of miR-192 has been implicated in a variety of pathological conditions, including numerous cancers, diabetic nephropathy, and kidney injury.[1][2] This guide provides a comprehensive overview of the discovery, biological synthesis (biogenesis), mechanism of action, and the experimental protocols used to study this important regulatory molecule.

Discovery and Characterization

The human miR-192 gene is located on chromosome 11q13.1.[2] It is transcribed to produce two mature microRNAs: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][2] The guide strand, miR-192-5p, is the primary functional molecule that gets incorporated into the RNA-induced silencing complex (RISC) to regulate gene expression.[2] While both strands can have biological activity, miR-192-5p is the more predominantly studied of the two.

Biological Synthesis (Biogenesis) of miR-192

The synthesis of miR-192 follows the canonical microRNA biogenesis pathway, a multi-step process that occurs in both the nucleus and the cytoplasm.[1][2]

-

Transcription: The process begins in the nucleus with the transcription of the MIR192 gene by RNA polymerase II into a long primary miRNA transcript (pri-miRNA).[2][3][4]

-

Nuclear Processing: This pri-miRNA is then recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8. This cleavage event produces a shorter, ~70-nucleotide hairpin-shaped precursor miRNA (pre-miRNA).[2][3][4]

-

Nuclear Export: The pre-miRNA is actively transported from the nucleus to the cytoplasm by the export protein Exportin-5 in a Ran-GTP-dependent manner.[3][4][5]

-

Cytoplasmic Processing: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miRNA to generate a short, double-stranded miRNA duplex (~22 nucleotides long), comprising miR-192-5p and miR-192-3p.[2][3]

-

RISC Loading: This miRNA duplex is then loaded into an Argonaute (AGO) protein, a key component of the RNA-induced silencing complex (RISC). Typically, one strand (the passenger strand, miR-192-3p) is degraded, while the other (the guide strand, miR-192-5p) is retained within the RISC.[2]

Mechanism of Action

Once loaded into the RISC, the mature miR-192 acts as a guide to direct the complex to target messenger RNAs (mRNAs). It achieves this by binding to complementary sequences, typically located in the 3' untranslated region (3' UTR) of the target mRNA.[3] This binding event leads to post-transcriptional gene silencing through one of two primary mechanisms:

-

mRNA Degradation: If the complementarity between the miRNA and its target is extensive, the AGO protein within RISC can cleave the mRNA, leading to its rapid degradation.

-

Translational Repression: If the pairing is less perfect, the RISC complex can inhibit the process of translation, preventing the synthesis of the protein encoded by the mRNA.

The functional role of miR-192 varies depending on the cellular context and the specific target genes it regulates, acting as either a tumor suppressor or an oncogene in different cancers.[2]

Quantitative Data: Expression of miR-192 in Disease

The expression level of miR-192 is frequently altered in various diseases. The following tables summarize its reported expression status in different types of cancer and its association with diabetic nephropathy.

Table 1: Expression of miR-192 in Various Cancers

| Cancer Type | Expression Status | Reference(s) |

| Breast Cancer | Decreased | [6] |

| Gastric Cancer | Overexpressed | [6][7] |

| Hepatocellular Carcinoma | Overexpressed | [6][7] |

| Neuroblastoma | Overexpressed | [6][7] |

| Colorectal Cancer | Downregulated | [6] |

| Pancreatic Ductal Adenocarcinoma | Overexpressed | [7] |

| Esophageal Squamous Cell Carcinoma | Overexpressed | [7] |

Table 2: Clinical Findings on miR-192 in Diabetic Nephropathy (DN)

| Study Finding | Patient Cohort | Conclusion | Reference(s) |

| Lower miR-192 expression in DN patients | 85 DN patients | Blood-based miR-192 could be an effective biomarker for early DN detection. | [8] |

| Significantly lower miR-192 levels in DN | 229 patients | Lower levels particularly in the macroalbuminuria group compared to controls. | [8] |

| Upregulated TGF-β1 in DN patients | N/A | miR-192 interacts with other miRNAs and target genes mainly in the PTEN, PI3K/Akt, and MAPK signaling pathways. | [9] |

| Downregulated miR-192 in DN | Patient tissue and HK-2 cells | Downregulated miR-192 may increase fibrosis and decline glomerular filtration rate. | [9] |

Experimental Protocols

Studying the function of miR-192 involves several key experimental techniques. Below are detailed protocols for quantifying its expression and validating its targets.

Quantitative real-time PCR (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying miRNA expression.[8] The stem-loop primer method is specifically designed to reverse transcribe small mature miRNAs.

Protocol:

-

RNA Isolation:

-

Extract total RNA from cells or tissues using a suitable kit (e.g., miRVana miRNA Isolation Kit).

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription (RT):

-

Prepare an RT master mix containing a specific stem-loop RT primer for miR-192, reverse transcriptase, dNTPs, and buffer.[10]

-

For a typical 15 µL reaction, combine 1-10 ng of total RNA with the master mix.

-

Incubate the reaction in a thermal cycler using the following conditions: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes to inactivate the enzyme.[11]

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing the synthesized cDNA, a forward primer specific to miR-192, a universal reverse primer, a TaqMan probe, and PCR master mix.[10]

-

Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 10 minutes, followed by 40-50 cycles of 95°C for 15 seconds and 60°C for 1 minute.[11]

-

Use a small nuclear RNA, such as U6, as an internal control for normalization.[12][13]

-

Calculate the relative expression of miR-192 using the 2-ΔΔCt method.

-

The dual-luciferase reporter assay is the gold standard for experimentally validating a direct interaction between a miRNA and its predicted target mRNA.[14][15]

Protocol:

-

Vector Construction:

-

Clone the 3' UTR sequence of the putative target gene containing the predicted miR-192 binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the Firefly luciferase gene.[2][16]

-

As a control, create a mutant vector where the miR-192 seed region binding site in the 3' UTR is mutated or deleted.[16]

-

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T) in a 96-well plate at a density of approximately 1 x 104 cells per well.[2]

-

After 16-24 hours, co-transfect the cells with:

-

The constructed luciferase reporter vector (wild-type or mutant).

-

A miR-192 mimic (to overexpress miR-192) or a negative control mimic.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-192 mimic (compared to the negative control mimic and the mutant vector) confirms that miR-192 directly targets the gene of interest.[14]

-

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 3. MicroRNA biogenesis pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of control of microRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Overview of MicroRNA Biogenesis, Mechanisms of Actions, and Circulation [frontiersin.org]

- 6. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mir-192 suppresses apoptosis and promotes proliferation in esophageal aquamous cell caicinoma by targeting Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNA Experimental Protocols [labome.com]

- 9. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]

- 10. genome.med.harvard.edu [genome.med.harvard.edu]

- 11. Probe-based Real-time PCR Approaches for Quantitative Measurement of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 15. miRNA Targets: From Prediction Tools to Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

MI-192 as a Selective HDAC Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and HDAC3, belonging to the benzamide class of compounds. With IC50 values in the low nanomolar range for its primary targets and significant selectivity over other HDAC isoforms, this compound has emerged as a valuable tool for investigating the specific roles of HDAC2 and HDAC3 in various biological processes. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, and its effects on cellular pathways involved in cancer, osteogenesis, and neuroprotection. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. While several pan-HDAC inhibitors have been developed, their lack of specificity can lead to off-target effects and toxicity. This has driven the development of isoform-selective inhibitors to dissect the functions of individual HDACs and to provide more targeted therapeutic interventions.

This compound has been identified as a novel benzamide derivative with marked selectivity for HDAC2 and HDAC3.[1] This guide summarizes the current knowledge on this compound, focusing on its quantitative data, experimental applications, and the signaling pathways it modulates.

Biochemical Profile and Selectivity

This compound is a highly selective inhibitor of HDAC2 and HDAC3. Its inhibitory activity has been characterized using various biochemical assays.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity Fold (over HDAC2/3) |

| HDAC2 | 30[2][3][4] | - |

| HDAC3 | 16[2][3][4] | - |

| Other Isoforms | Not specified | >250[1] |

Note: A complete selectivity panel with specific IC50 values for all other HDAC isoforms is not publicly available in the reviewed literature.

Chemical Structure:

-

IUPAC Name: N-(2-Amino-phenyl)-4-(4-methylene-1-oxo-3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide[1]

-

Molecular Formula: C24H21N3O2[4]

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through the inhibition of HDAC2 and HDAC3, leading to increased histone acetylation and subsequent changes in gene expression. This targeted inhibition has been shown to modulate several key cellular processes.

Induction of Apoptosis in Leukemia Cells

This compound has demonstrated cytotoxic effects by promoting apoptosis in various myeloid leukemia cell lines, including U937, HL-60, and Kasumi-1.[2][3] This is a critical mechanism for its potential as an anti-cancer agent.

Enhancement of Osteogenic Differentiation

This compound has been shown to promote the osteogenic differentiation of human adipose-derived stem cells (hADSCs) and dental pulp stromal cells (hDPSCs).[5] The proposed mechanism involves the inhibition of HDAC3, which is a known transcriptional repressor of Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.

Table 2: Effects of this compound on Osteogenic Differentiation of hADSCs

| Parameter | Treatment | Observation | Reference |

| Optimal Concentration | 30 µM | Enhanced osteogenic induction | [5] |

| Pre-treatment Time | 2 days | Enhanced osteogenic induction | [5] |

| Gene Expression | 30 µM this compound pre-treatment | Upregulation of RUNX2, COL1, and OCN | [5] |

| Cell Cycle | 30 µM this compound pre-treatment | Reversible G2/M arrest | [5] |

Neuroprotective Effects

In a mouse model of photothrombotic stroke, this compound demonstrated significant neuroprotective activity.[3] Treatment with this compound reduced the volume of the infarction, decreased apoptosis, and modulated markers associated with neuronal plasticity and microtubule stability.

Table 3: In Vivo Neuroprotective Effects of this compound

| Animal Model | Dosage | Key Findings | Reference |

| Mouse (photothrombotic stroke) | 40 mg/kg; i.p; once a day for 3 days | Reduced infarction volume, decreased apoptosis, restored forelimb functional symmetry, decreased α-tubulin acetylation, increased GAP-43 expression. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC developer (containing a protease and a pan-HDAC inhibitor like Trichostatin A)

-

This compound

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the fluorogenic substrate.

-

Add the this compound dilutions to the respective wells. Include wells with no inhibitor (positive control) and no enzyme (negative control).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.

-

Incubate at room temperature for 15-20 minutes.

-

Read the fluorescence on a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels upon treatment with this compound.

Materials:

-

Cells treated with this compound and control cells

-

Histone extraction buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

Transfer membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Extract histones from treated and control cells using an acid extraction or high-salt extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal of the acetylated histone to the signal of the total histone to determine the relative change in acetylation.

Quantitative PCR (qPCR) for Osteogenic Markers

This protocol is used to quantify the changes in the expression of osteogenic genes in response to this compound treatment.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., RUNX2, COL1A1, BGLAP) and a stable reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Culture cells under osteogenic conditions with or without this compound pre-treatment.

-

Isolate total RNA from cells at various time points during differentiation.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Analyze the qPCR data to determine the cycle threshold (Ct) values.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a valuable research tool for studying the specific functions of HDAC2 and HDAC3. Its high selectivity allows for the targeted investigation of these enzymes in various cellular contexts, from cancer cell apoptosis to stem cell differentiation and neuroprotection. The data and protocols provided in this guide are intended to support the design and execution of experiments utilizing this compound, ultimately contributing to a deeper understanding of the roles of HDAC2 and HDAC3 in health and disease and potentially paving the way for novel therapeutic strategies. Further research is warranted to fully elucidate its complete selectivity profile and the intricate signaling pathways it modulates in different pathological conditions.

References

- 1. HDAC2/3 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. adooq.com [adooq.com]

- 5. The effect of epigenetic reprogramming using MI192 HDAC inhibitor on enhancing the osteogenesis of human adipose-derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

MI-192 biological targets and pathways

An In-depth Technical Guide on the Biological Targets and Pathways of microRNA-192

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1][2] Located on human chromosome 11q13.1, miR-192 is involved in a wide array of cellular processes, including proliferation, apoptosis, migration, and invasion.[1][3] Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can function as both a tumor suppressor and an oncogene depending on the cellular context.[1] This technical guide provides a comprehensive overview of the known biological targets of miR-192, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions, offering valuable insights for researchers and professionals in drug development.

Biological Targets of miR-192

miR-192 exerts its regulatory effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2] A multitude of genes have been identified and validated as direct targets of miR-192, influencing a variety of cellular functions.

Key Validated Targets

A summary of key experimentally validated targets of miR-192 is presented below.

| Target Gene | Cellular Process | Cancer Type/Disease | Reference |

| RB1 | Cell Cycle, Apoptosis | Lung Cancer, Gastric Cancer | [4][5] |

| MDM2 | p53 Regulation, Apoptosis | Multiple Myeloma | [6] |

| ZEB1/ZEB2 (SIP1) | Epithelial-Mesenchymal Transition (EMT) | Diabetic Nephropathy, Cancer | [2][4] |

| MMP-11 | Cell Proliferation, Migration, Invasion | Osteosarcoma | [1][3] |

| DHFR | Cell Cycle Control | Colon Cancer | [4] |

| YY1 | Transcription Factor | Colon Cancer | [7] |

| CXCR5 | T Follicular Helper Cell Differentiation | Asthma | [7] |

| PPIA | Drug Resistance | Breast Cancer | [7] |

| ALX1 | Cancer Progression | Endometrial Cancer | [7] |

| TRPM7 | Proliferation, Invasion | Cervical Cancer | [7] |

Experimental Protocol: Luciferase Reporter Assay for Target Validation

A standard method to confirm direct targeting of a gene by a microRNA is the luciferase reporter assay.

Principle: The 3'-UTR of the putative target gene containing the miR-192 binding site is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with a miR-192 mimic into cells will result in decreased luciferase activity if the gene is a direct target.

Methodology:

-

Vector Construction: Clone the full-length 3'-UTR of the target gene (e.g., RB1) into a luciferase reporter vector (e.g., pMIR-REPORT). Create a mutant construct where the miR-192 seed-binding site is altered as a negative control.

-

Cell Culture and Transfection: Seed cells (e.g., A549 lung cancer cells) in a 24-well plate. Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3'-UTR), a miR-192 mimic or a negative control mimic, and a Renilla luciferase vector for normalization using a suitable transfection reagent.

-

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-192 mimic compared to controls indicates direct targeting.

Signaling Pathways Modulated by miR-192

By regulating its target genes, miR-192 influences several critical signaling pathways implicated in health and disease.

p53/MDM2 Signaling Pathway

In multiple myeloma, miR-192 is a positive regulator of the p53 tumor suppressor.[6] It directly targets MDM2, an E3 ubiquitin ligase that promotes p53 degradation.[6] By downregulating MDM2, miR-192 stabilizes p53, leading to cell cycle arrest and apoptosis. This forms a crucial auto-regulatory loop.[6]

Caption: miR-192 regulation of the p53/MDM2 pathway.

RB1/NF-κB Signaling Axis in Gastric Cancer

In the context of gastric cancer, miR-192-5p promotes epithelial-mesenchymal transition (EMT) and immune evasion. It directly targets Retinoblastoma 1 (RB1), a known tumor suppressor.[5] Downregulation of RB1 by miR-192-5p leads to the activation of the NF-κB p65 signaling pathway, which in turn increases the secretion of Interleukin-10 (IL-10).[5] Elevated IL-10 in the tumor microenvironment promotes the differentiation of regulatory T cells (Tregs), contributing to an immunosuppressive milieu.[5]

Caption: miR-192-5p/RB1/NF-κB signaling in gastric cancer.

TGF-β/Smad and PI3K/Akt Pathways in Diabetic Nephropathy

miR-192 has a dual role in diabetic nephropathy.[2] Mechanistically, it interacts with targets like ZEB1 and ZEB2, which are key drivers of EMT.[2] Its expression is often regulated by the TGF-β/Smad signaling cascade, a central pathway in fibrosis.[4] Furthermore, miR-192 can influence the PTEN/PI3K/Akt pathway, which is involved in cell survival and extracellular matrix deposition.[2][8]

Caption: Key signaling pathways involving miR-192 in diabetic nephropathy.

Experimental Workflows

Studying the function of miR-192 typically involves modulating its expression in vitro or in vivo and observing the phenotypic and molecular consequences.

In Vitro Functional Analysis Workflow

This workflow outlines the steps to assess the functional role of miR-192 in a cancer cell line.

Caption: Workflow for in vitro functional analysis of miR-192.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for miR-192 Expression

Principle: To quantify the expression level of mature miR-192 in cells or tissues.

Methodology:

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from the experimental samples using a suitable kit (e.g., TRIzol or a column-based method).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a microRNA-specific reverse transcription kit. This typically involves a stem-loop primer specific for miR-192.

-

qPCR: Perform real-time PCR using a qPCR instrument, specific forward and reverse primers for miR-192, and a suitable detection chemistry (e.g., SYBR Green or TaqMan probe).

-

Data Analysis: Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization. Calculate the relative expression of miR-192 using the comparative Cq (ΔΔCq) method.

Conclusion and Future Directions

miR-192 is a multifaceted regulator with a profound impact on cellular signaling in both physiological and pathological states. Its context-dependent role as either a tumor suppressor or an oncogene underscores the complexity of microRNA biology.[1] The diverse targets and pathways modulated by miR-192, including the p53, RB1/NF-κB, and TGF-β axes, present numerous opportunities for therapeutic intervention. Future research should focus on elucidating the upstream regulators of miR-192 expression and exploring the therapeutic potential of miR-192 mimics or inhibitors in preclinical and clinical settings. The development of sophisticated delivery systems will be critical for the translation of miR-192-based therapeutics into clinical practice.

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MiR‐192‐5p/RB1/NF‐κBp65 signaling axis promotes IL‐10 secretion during gastric cancer EMT to induce Treg cell differentiation in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of MI-192 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of physiological and pathological processes. Its dysregulation is implicated in the pathogenesis of various diseases, including diabetic nephropathy, cancer, and liver disease. This technical guide provides an in-depth overview of the core functions of miR-192, detailing its target genes, its modulation of key signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to miR-192

MicroRNAs are short, endogenous, non-coding RNA molecules that post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] miR-192 is a highly conserved miRNA that is predominantly expressed in the kidney, liver, and colon.[2] Its expression is dynamically regulated in response to various cellular stresses and signaling cues, and it plays a dual role, acting as both a tumor suppressor and an oncogene depending on the cellular context.[2][3]

Quantitative Expression of miR-192 in Disease

The expression level of miR-192 is significantly altered in various diseases, making it a potential biomarker for diagnosis and prognosis.

Table 1: Dysregulation of miR-192 in Diabetic Nephropathy

| Condition | Tissue/Sample Type | Expression Change | Fold Change/Significance | Reference |

| Diabetic Nephropathy | Serum | Decreased | Significantly lower in patients with DN | [4] |

| Diabetic Nephropathy | Urine | Increased | Tends to increase | [4] |

| Diabetic Nephropathy | Renal Tissues | Increased | Tends to increase | [4] |

| Diabetic Nephropathy (macroalbuminuria) | Blood | Increased | Significantly higher vs. normoalbuminuria | [5] |

| Diabetic Nephropathy (vs. healthy controls) | Serum | Decreased | Significant downregulation | [4] |

| Diabetic Mice (Streptozotocin-induced) | Glomeruli | Increased | ~2.5-fold increase | [6] |

| Diabetic db/db Mice | Glomeruli | Increased | Significantly enhanced | [7] |

Table 2: Dysregulation of miR-192 in Cancer

| Cancer Type | Tissue/Sample Type | Expression Change | Significance | Reference |

| Breast Cancer | Tumor Tissue | Decreased | Significantly decreased vs. adjacent normal tissue | [8][9] |

| Breast Cancer | Serum | No significant change | - | [8] |

| Gastric Cancer | Tumor Tissue | Upregulated | Significantly upregulated | [10] |

| Lung Cancer | Tumor Tissue | Downregulated | Significantly downregulated vs. adjacent non-cancerous tissue | [11] |

| Colorectal Cancer | Tumor Tissue | Decreased | - | [11] |

| Cervical Cancer (and CIN III) | Tumor Tissue | Increased | Significant increase vs. CIN I and CIN II | [12] |

| Pancreatic Ductal Adenocarcinoma | Tumor Tissue | Upregulated | Contributes to tumor growth | [11] |

| Renal Cell Carcinoma | Tumor Tissue | Downregulated | Acts as a tumor suppressor | [11] |

Validated Target Genes of miR-192

miR-192 regulates a wide array of target genes involved in cell proliferation, apoptosis, migration, and fibrosis.

Table 3: Experimentally Validated Targets of miR-192

| Target Gene | Cellular Process | Disease Context | Reference |

| ZEB1/ZEB2 | Epithelial-Mesenchymal Transition (EMT), Fibrosis | Diabetic Nephropathy, Cancer | [6][13] |

| SIP1 (ZEB2) | EMT, Fibrosis | Diabetic Nephropathy | [7] |

| PTEN | Cell Survival, Proliferation | Diabetic Nephropathy | [14] |

| GLP1R | Renal Fibrosis | Diabetic Nephropathy | [13] |

| Egr1 | Renal Fibrosis | Diabetic Nephropathy | [13] |

| Caveolin 1 (CAV1) | Cell Proliferation, Apoptosis | Breast Cancer | [9] |

| SH3RF3 | Proliferation, Migration, Invasion | Papillary Thyroid Carcinoma | |

| Adenomatous Polyposis Coli (APC) | Wnt Signaling | Gastric Cancer | [10] |

| FZD9, SMAD4, TCF7, CCND2 | Wnt Signaling | Rotavirus Infection | [15] |

Role of miR-192 in Signaling Pathways

miR-192 is a critical node in several signaling pathways, influencing cellular responses to external stimuli and contributing to disease pathogenesis.

TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a key cytokine in fibrosis and cancer progression. In the context of diabetic nephropathy, TGF-β1 upregulates miR-192 expression.[6][7] This induction is mediated by the Smad3 transcription factor, which directly binds to the miR-192 promoter.[3] Upregulated miR-192, in turn, targets and downregulates the expression of E-box repressors ZEB1/2 (SIP1), leading to increased expression of extracellular matrix proteins like collagen and promoting fibrosis.[7][13][14]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. In diabetic kidney disease, TGF-β can activate Akt kinase, which in turn contributes to hypertrophy and extracellular matrix accumulation.[14] This activation can be mediated by other miRNAs, such as miR-216a and miR-217, which are also regulated by TGF-β and target PTEN, a negative regulator of the PI3K/Akt pathway.[14] While the direct link between miR-192 and the PI3K/Akt pathway is complex and can be context-dependent, downregulation of miR-192-5p has been shown to enhance Akt activation.[16]

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for development and is often dysregulated in cancer. In gastric cancer, miR-192 and the related miR-215 are upregulated and activate Wnt signaling by directly targeting Adenomatous Polyposis Coli (APC), a negative regulator of the pathway.[10] This leads to increased cell proliferation and migration.[10] In the context of rotavirus infection, the virus suppresses the expression of the miR-192 family, leading to the activation of the Wnt/β-catenin pathway.[15][17][18] miR-192 has been shown to directly target several components of the Wnt pathway, including FZD9, SMAD4, TCF7, and CCND2.[15]

Experimental Protocols

Quantification of miR-192 Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring miRNA expression levels.

1. RNA Extraction:

-

Extract total RNA from cells or tissues using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or TRIzol reagent) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription (RT):

-

Synthesize cDNA from total RNA using a miRNA-specific stem-loop RT primer for miR-192 and a reverse transcriptase enzyme (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).

-

A typical 15 µL reaction mixture includes:

-

10 ng total RNA

-

3 µL 5X RT primer

-

1.5 µL 10X Reverse Transcriptase Buffer

-

0.15 µL 100mM dNTPs

-

1 µL MultiScribe™ Reverse Transcriptase

-

Nuclease-free water to 15 µL

-

-

Incubate at 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min.

3. Real-Time PCR:

-

Perform qRT-PCR using a TaqMan™ MicroRNA Assay for hsa-miR-192 and a real-time PCR system.

-

A typical 20 µL reaction mixture includes:

-

1.33 µL RT product

-

10 µL 2X TaqMan™ Universal PCR Master Mix, No AmpErase™ UNG

-

1 µL 20X TaqMan™ MicroRNA Assay (containing primers and probe for miR-192)

-

7.67 µL Nuclease-free water

-

-

Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

Normalize the expression of miR-192 to a stable small RNA endogenous control (e.g., U6 snRNA).

-

Calculate relative expression using the 2-ΔΔCt method.

Validation of miR-192 Targets using Luciferase Reporter Assay

This assay directly tests the binding of a miRNA to a predicted target site in the 3'-UTR of a gene.[19][20][21][22]

1. Plasmid Construction:

-

Amplify the 3'-UTR sequence of the putative target gene containing the predicted miR-192 binding site by PCR.

-

Clone the amplified 3'-UTR fragment downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT™ or psiCHECK™-2).

-

Create a mutant construct by site-directed mutagenesis to alter the seed sequence within the miR-192 binding site. This will serve as a negative control.

2. Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with:

-

The luciferase reporter construct (wild-type or mutant 3'-UTR).

-

A miR-192 mimic or a negative control mimic.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Use a transfection reagent like Lipofectamine® 2000.

3. Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

A significant decrease in the relative luciferase activity of the wild-type 3'-UTR construct in the presence of the miR-192 mimic compared to the negative control mimic and the mutant construct confirms the direct interaction.

Analysis of Target Protein Expression by Western Blotting

Western blotting is used to confirm that miR-192 regulates the protein expression of its target gene.[23][24]

1. Cell Transfection and Lysis:

-

Transfect cells with a miR-192 mimic, a miR-192 inhibitor, or a negative control.

-

After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

A decrease in the target protein level in miR-192 mimic-transfected cells and an increase in miR-192 inhibitor-transfected cells validates the regulatory relationship.

Conclusion and Future Directions

miR-192 is a pleiotropic microRNA with profound effects on gene expression, influencing a wide range of cellular processes and disease states. Its role as a key regulator in diabetic nephropathy and various cancers highlights its potential as both a biomarker and a therapeutic target. The continued elucidation of its target genes and its intricate involvement in signaling pathways will be crucial for the development of novel therapeutic strategies. Future research should focus on in vivo validation of its functions and the development of specific and efficient delivery systems for miR-192-based therapeutics.

References

- 1. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-192 Mediates TGF-β/Smad3-Driven Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]

- 5. d-nb.info [d-nb.info]

- 6. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miRNA-192 and -215 activate Wnt/β-catenin signaling pathway in gastric cancer via APC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Assessing the Biological Markers of MiRNA-9 and 192 Expression Levels in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of AKT Pathway-Targeting miRNAs for Cancer Cell Treatment with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rotavirus-Mediated Suppression of miRNA-192 Family and miRNA-181a Activates Wnt/β-Catenin Signaling Pathway: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 22. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. miRNA Transfection and Function | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Core Pharmacokinetics of MI-192 and the Preclinical Pharmacokinetics of MI-219

Disclaimer: Initial research indicates that the query "MI-192" refers to microRNA-192 (miR-192), a non-coding RNA molecule involved in gene regulation. Traditional pharmacokinetic studies focusing on Absorption, Distribution, Metabolism, and Excretion (ADME) are typically conducted on small molecule drugs or biologics, not endogenous microRNAs. However, the search results have yielded substantial preclinical pharmacokinetic data for a different compound, MI-219 , a novel inhibitor of the human double minute 2 (HDM2) protein. It is highly probable that the query for "this compound" was a typographical error and the intended subject was "MI-219".

This guide will first briefly address the biological role of miR-192 and then provide a comprehensive overview of the preclinical pharmacokinetics of MI-219, including quantitative data, detailed experimental protocols, and visualizations as requested.

Part 1: Understanding this compound (microRNA-192)

This compound, or miR-192, is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation by either inhibiting translation or promoting the degradation of messenger RNA (mRNA).[1] It is located on human chromosome 11q13.1 and is involved in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and drug resistance.[1][2]

Dysregulation of miR-192 has been implicated in several diseases. In many cancers, it acts as a tumor suppressor by targeting genes involved in cell cycle progression and oncogenic pathways.[1][3] Conversely, in the context of diabetic nephropathy, its role is more complex, with studies suggesting both protective and pathogenic effects depending on the context.[2]

Mechanism of Action of miR-192 as a Tumor Suppressor

The following diagram illustrates the signaling pathway through which miR-192 exerts its tumor-suppressive effects by targeting various oncogenes.

Caption: Signaling pathway of miR-192 as a tumor suppressor.

Part 2: Preclinical Pharmacokinetics of MI-219

MI-219 is a potent and selective small-molecule inhibitor of the p53-HDM2 interaction, which has been investigated as a potential cancer therapeutic. Preclinical pharmacokinetic studies have been conducted in several animal species to characterize its ADME properties and to predict its behavior in humans.[1][2][3]

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of MI-219 in various preclinical species.

Table 1: In Vitro Metabolic Stability of MI-219 in Liver Microsomes

| Species | Intrinsic Clearance (CL_int, µL/min/mg) | Half-life (t_1/2, min) |

| Mouse | 134.3 ± 10.3 | 5.2 |

| Rat | 71.7 ± 1.6 | 9.7 |

| Dog | 22.9 ± 1.9 | 30.3 |

| Monkey | 39.4 ± 3.8 | 17.6 |

| Human | 29.8 ± 1.2 | 23.2 |

| Data from in vitro assays with liver microsomes. |

Table 2: In Vivo Pharmacokinetic Parameters of MI-219 Following Intravenous Administration

| Species | Dose (mg/kg) | CL (L/h/kg) | Vd_ss (L/kg) | t_1/2 (h) | AUC_inf (µM·h) |

| Mouse | 10 | 1.83 ± 0.22 | 2.11 ± 0.16 | 0.8 ± 0.1 | 9.5 ± 1.1 |

| Rat | 5 | 0.72 ± 0.04 | 1.13 ± 0.08 | 1.1 ± 0.1 | 11.9 ± 0.7 |

| Dog | 2 | 0.24 ± 0.04 | 0.63 ± 0.09 | 1.8 ± 0.1 | 14.4 ± 2.4 |

| Monkey | 10 | 0.44 ± 0.07 | 1.34 ± 0.13 | 2.1 ± 0.3 | 39.1 ± 6.2 |

| CL: Clearance, Vd_ss: Volume of distribution at steady state, t_1/2: Half-life, AUC_inf: Area under the curve extrapolated to infinity. |

Table 3: Plasma Protein Binding of MI-219

| Species | Fraction Unbound (f_u) |

| Mouse | 0.016 ± 0.001 |

| Rat | 0.021 ± 0.002 |

| Dog | 0.049 ± 0.003 |

| Monkey | 0.030 ± 0.002 |

| Human | 0.025 ± 0.001 |

Experimental Protocols

The following are detailed methodologies for the key preclinical pharmacokinetic experiments conducted on MI-219.

In Vitro Metabolic Stability in Liver Microsomes

-

Objective: To determine the rate of metabolism of MI-219 in liver microsomes from different species.

-

Procedure:

-

MI-219 (1 µM) was incubated with liver microsomes (1 mg/mL) from mice, rats, dogs, monkeys, and humans at 37°C.

-

The reaction was initiated by the addition of β-NADPH (1 mM) and MgCl₂ (3.3 mM) in a 0.1 M phosphate buffer.

-

Aliquots (40 µL) of the mixture were collected at various time points (0, 5, 10, 15, 30, 45, and 60 minutes).

-

The reaction was quenched by adding 120 µL of ice-cold acetonitrile containing an internal standard.

-

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining MI-219.

-

The half-life and intrinsic clearance were calculated from the disappearance rate of MI-219.[1]

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of MI-219 in various animal species after intravenous administration.

-

Animal Models: Male CD-1 mice, male Sprague Dawley rats, male beagle dogs, and male cynomolgus monkeys were used in these studies.[3]

-

Dosing:

-

Mice: A single intravenous dose of 10 mg/kg.

-

Rats: A single intravenous dose of 5 mg/kg.

-

Dogs: A single intravenous dose of 2 mg/kg of MI-219 formulated in 10% DMSO and 90% saline was administered via a cephalic vein.[1]

-

Monkeys: A single intravenous dose of 10 mg/kg of MI-219 in 10% DMSO and 90% saline was administered via a saphenous vein.[1]

-

-

Sample Collection:

-

Blood samples were collected at predetermined time points post-dose into tubes containing heparin.

-

For dogs, samples were collected from the jugular vein at pre-dose, and at 7, 12, 30 minutes, and 1, 3, 4, 6, 8, 12, and 24 hours post-dose.[1]

-

For monkeys, samples were collected from the femoral vein at pre-dose, and at 5, 15, 30, 60 minutes, and 1.5, 2, 3, 4, 6, 8, and 24 hours post-dose.[1]

-

-

Sample Processing and Analysis:

-

Blood samples were centrifuged to harvest plasma within 1 hour of collection.

-

Plasma samples were stored at approximately -70°C until analysis.[1]

-

The concentration of MI-219 in plasma was determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vd_ss), half-life (t_1/2), and area under the curve (AUC) were calculated using non-compartmental analysis.

-

Plasma Protein Binding

-

Objective: To determine the extent of MI-219 binding to plasma proteins.

-

Procedure:

-

MI-219 was spiked into plasma from mice, rats, dogs, monkeys, and humans.

-

Equilibrium dialysis or ultrafiltration was performed to separate the unbound drug from the protein-bound drug.

-

The concentration of MI-219 in the protein-free fraction (filtrate or dialysate) and the total plasma was measured by LC-MS/MS.

-

The fraction unbound (f_u) was calculated as the ratio of the unbound drug concentration to the total drug concentration.[1]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in vivo pharmacokinetic studies of MI-219.

Caption: Experimental workflow for in vivo pharmacokinetic studies of MI-219.

References